molecular formula C5H10N2O2 B12321378 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Cat. No.: B12321378
M. Wt: 130.15 g/mol
InChI Key: SKYSFPFYQBZGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a carbonyl compound, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinone derivatives .

Scientific Research Applications

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSFPFYQBZGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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